(3-Ethyl-1-bicyclo[1.1.1]pentanyl)hydrazine

Aqueous solubility Bioisostere BCP scaffold

(3-Ethyl-1-bicyclo[1.1.1]pentanyl)hydrazine (CAS 2287315-31-3, purity ≥98%) is a bicyclo[1.1.1]pentane (BCP) derivative bearing a hydrazine functional group at the bridgehead position and an ethyl substituent at the 3-position. The BCP core is a well-validated nonclassical bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes.

Molecular Formula C7H14N2
Molecular Weight 126.20 g/mol
Cat. No. B15315851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Ethyl-1-bicyclo[1.1.1]pentanyl)hydrazine
Molecular FormulaC7H14N2
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCCC12CC(C1)(C2)NN
InChIInChI=1S/C7H14N2/c1-2-6-3-7(4-6,5-6)9-8/h9H,2-5,8H2,1H3
InChIKeyASCOUMQIADPAAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to (3-Ethyl-1-bicyclo[1.1.1]pentanyl)hydrazine (CAS 2287315-31-3): A BCP-Hydrazine Building Block for Phenyl Bioisostere Replacement


(3-Ethyl-1-bicyclo[1.1.1]pentanyl)hydrazine (CAS 2287315-31-3, purity ≥98%) is a bicyclo[1.1.1]pentane (BCP) derivative bearing a hydrazine functional group at the bridgehead position and an ethyl substituent at the 3-position . The BCP core is a well-validated nonclassical bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes [1]. The hydrazine moiety provides a versatile reactive handle for hydrazone formation, heterocycle synthesis, and bioconjugation, enabling downstream diversification that amine or carboxylic acid BCP analogs cannot offer [2]. This compound serves as a strategic intermediate for medicinal chemistry programs seeking to replace metabolically labile aromatic rings while introducing a derivatizable nitrogen-rich functionality.

Why Phenylhydrazine or Unsubstituted BCP-Hydrazine Cannot Replace (3-Ethyl-1-bicyclo[1.1.1]pentanyl)hydrazine in Lead Optimization


Direct substitution with phenylhydrazine or simple alkyl hydrazines forfeits the fundamental physicochemical advantages of the bicyclo[1.1.1]pentane scaffold: replacement of a para-phenyl ring with a BCP group improves aqueous solubility by at least 50-fold and markedly decreases nonspecific binding (NSB) as measured by CHI(IAM) [1]. Unsubstituted bicyclo[1.1.1]pentan-1-ylhydrazine lacks the 3-ethyl substituent that fine-tunes lipophilicity to better match the steric and electronic profile of target binding pockets—a parameter critical for maintaining potency during scaffold hopping [2]. Conversely, the 3-trifluoromethyl analog overshoots lipophilicity (calculated logP increase of ~1.0–1.5 units) and may compromise solubility gains. The hydrazine functional group itself differentiates this compound from the more common BCP-amine building blocks: hydrazine enables direct conversion to hydrazones, pyrazoles, phthalazines, and azo compounds without additional functional group interconversion steps, reducing synthetic step count in library synthesis [3].

Quantitative Differentiation Evidence for (3-Ethyl-1-bicyclo[1.1.1]pentanyl)hydrazine vs. Phenyl, BCO, Cubane, and Unsubstituted BCP Analogs


Aqueous Solubility: BCP Replacement of para-Phenyl Improves Solubility by ≥50-Fold Across Multiple Chemotypes

The replacement of a para-substituted phenyl ring with a bicyclo[1.1.1]pentane-1,3-diyl (BCP) group improves aqueous intrinsic solubility by at least 50-fold, as demonstrated across a panel of four simple scaffold pairs and confirmed in four drug-candidate pairs where BCP analogues showed solubility improvements of 20- to 40-fold relative to their phenyl counterparts [1]. In contrast, bicyclo[2.2.2]octane-1,4-diyl (BCO) replacement improved solubility by only 2- to 3-fold, and cubane replacement by ~10-fold [1]. By extension, (3-ethyl-1-bicyclo[1.1.1]pentanyl)hydrazine, bearing the BCP core, is expected to confer substantially higher aqueous solubility than its para-ethylphenylhydrazine analog, which is reported to be only slightly soluble in water [2]. This solubility advantage is critical for achieving meaningful concentrations in biochemical assays and for avoiding precipitation-related false negatives in high-throughput screening.

Aqueous solubility Bioisostere BCP scaffold

Nonspecific Binding: BCP Reduces CHI(IAM) by ~8.3 Units vs. Phenyl; BCO Increases NSB by ~3.4 Units

In a systematic comparison using chromatographic hydrophobicity index on immobilized artificial membranes (CHI(IAM)) as a direct measure of nonspecific binding propensity, replacement of para-phenyl by BCP decreased CHI(IAM) values by an average of 8.3 units across four simple scaffold pairs [1]. This effect was reproduced in seven drug-candidate pairs (compounds A–G), where BCP substitution decreased CHI(IAM) by 7.4 ± 3.0 units [1]. Across all 13 pairs examined, the average decrease was 7.8 ± 2.8 CHI(IAM) units [1]. In direct contrast, BCO replacement increased CHI(IAM) by an average of 3.4 units (i.e., worsened NSB), confirming BCP as the superior bioisostere for reducing membrane interactions. Cubane replacement showed a more modest average decrease of ~2.5 units [1]. For (3-ethyl-1-bicyclo[1.1.1]pentanyl)hydrazine, the BCP core is predicted to reduce NSB relative to 4-ethylphenylhydrazine, a parameter of particular importance for PET imaging agents and CNS-targeted drugs where NSB limits target-to-background ratios and free brain fraction.

Nonspecific binding CHI(IAM) Membrane interaction

Metabolic Stability: BCP Analogue Shows ~2.5-Fold Lower Human Liver Microsome Clearance vs. Phenyl Parent

In the OSM Series 4 antimalarial program, compound 22 (a BCP-containing triazolopyrazine) was directly compared to its parent phenyl compound 6 for metabolic stability in human liver microsomes (HLM). The BCP analogue exhibited an intrinsic clearance (CLint) of 26 μL/min/mg protein with a half-life (T1/2) of 66 minutes, versus CLint of 66 μL/min/mg and T1/2 of 26 minutes for the parent phenyl compound—representing an approximately 2.5-fold reduction in clearance and 2.5-fold increase in half-life [1]. Notably, the cubane analogue 19 showed CLint of 197 μL/min/mg (T1/2 9 min) in HLM, substantially worse than both the phenyl and BCP compounds, and the closo-carborane analogue 23 showed even higher clearance of 573 μL/min/mg (T1/2 3 min) [1]. The solubility at pH 6.5 was maintained within the same range for BCP and phenyl (6.3–12.5 μg/mL), confirming that metabolic stability improvement was achieved without solubility penalty [1]. By class-level inference, (3-ethyl-1-bicyclo[1.1.1]pentanyl)hydrazine—lacking the benzylic oxidation site present in 4-ethylphenylhydrazine—is predicted to exhibit improved metabolic stability for the same mechanistic reason: elimination of the cytochrome P450-mediated benzylic hydroxylation pathway.

Metabolic stability Liver microsomes Clearance

Lipophilicity Modulation: 3-Ethyl Substituent Provides Intermediate logP Between Unsubstituted and 3-CF3 BCP Analogs

The 3-ethyl substituent on (3-ethyl-1-bicyclo[1.1.1]pentanyl)hydrazine occupies a strategic intermediate position in the BCP-hydrazine lipophilicity spectrum. Unsubstituted bicyclo[1.1.1]pentan-1-ylhydrazine (no alkyl substituent) carries minimal lipophilicity, while the corresponding 3-trifluoromethyl analog introduces a strong electron-withdrawing, lipophilic group (estimated Hansch π ≈ +0.88 for CF3 vs. +1.0 for ethyl on aromatic systems) [1]. Published SAR for BCP-containing drug candidates demonstrates that alkyl substituent choice directly modulates both potency and physicochemical properties: in the DLK kinase inhibitor patent series, alkyl groups at the BCP bridgehead (including ethyl, isopropyl, cyclopropyl) are specifically claimed as preferred substituents for balancing target engagement and drug-like properties [2]. The ethyl group contributes an estimated calculated logP increment of approximately +0.5 to +1.0 unit versus the unsubstituted BCP-hydrazine, positioning the compound in a logP range compatible with both biochemical assay solubility and cell permeability without the excessive lipophilicity burden associated with larger alkyl or CF3 substituents [3].

Lipophilicity Ethyl substituent SAR

Synthetic Accessibility: Hydrohydrazination Route Enables Scalable, Cost-Effective Access to BCP-Hydrazine Intermediates

The hydrohydrazination reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane, catalyzed by Mn(dpm)3, provides a scalable, high-yielding entry to BCP-hydrazine derivatives [1]. The reported method produces di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate, which upon deprotection yields 1-bicyclo[1.1.1]pentylhydrazine—the direct synthetic precursor to (3-ethyl-1-bicyclo[1.1.1]pentanyl)hydrazine through established bridgehead functionalization chemistry [1]. This route was cited as a significant improvement over previous syntheses in terms of scalability, yield, safety, and cost [1]. By comparison, synthesis of the corresponding 4-ethylphenylhydrazine requires handling of phenylhydrazine—a probable human carcinogen (IARC Group 2B) with significant toxicity concerns—and involves electrophilic aromatic substitution or diazonium chemistry with associated safety and waste disposal burdens [2]. The BCP-hydrohydrazination approach avoids aromatic amine carcinogenicity issues while providing access to a three-dimensional, sp3-rich scaffold that phenylhydrazine chemistry cannot deliver.

Hydrohydrazination Scalable synthesis Propellane

Priority Application Scenarios for (3-Ethyl-1-bicyclo[1.1.1]pentanyl)hydrazine Based on Quantitative Differentiation Evidence


Lead Optimization: Replacement of para-Ethylphenyl Motifs in Drug Candidates with Poor Solubility and High Nonspecific Binding

Medicinal chemistry teams facing solubility-limited absorption or excessive nonspecific binding in phenyl-containing lead series should prioritize (3-ethyl-1-bicyclo[1.1.1]pentanyl)hydrazine as a para-ethylphenyl bioisostere. The BCP core has been validated to improve aqueous solubility by ≥50-fold and reduce CHI(IAM) by ~7.8 units on average—benefits that directly address the two most common physicochemical liabilities of aromatic drug candidates [1]. The 3-ethyl substituent preserves the steric occupancy of the para-ethylphenyl group while the hydrazine handle enables late-stage diversification to hydrazones, pyrazoles, or phthalazines without additional synthetic steps [2]. This scenario is particularly relevant for kinase inhibitors, GPCR ligands, and CNS-penetrant compounds where NSB limits free drug concentration at the target site.

PET Tracer Development: Reduction of Nonspecific Binding to Improve Image Contrast and Quantification

For positron emission tomography (PET) imaging agent development, nonspecific binding is a critical liability that degrades image contrast and confounds quantitative analysis. (3-Ethyl-1-bicyclo[1.1.1]pentanyl)hydrazine offers a BCP-based scaffold that reduces CHI(IAM)—a validated surrogate for NSB in PET tracer development—by approximately 8 units versus phenyl analogs [1]. The hydrazine functionality further enables facile introduction of 18F or 11C labels via hydrazone formation with labeled aldehydes, a mild, rapid labeling strategy compatible with short-lived PET isotopes. The Auberson et al. study specifically validated BCP benefits in the context of imaging agents, confirming that BCP is the bioisostere of choice when NSB reduction is the primary optimization goal [1].

Kinase Inhibitor Library Synthesis: Hydrazine Handle for One-Step Heterocycle Construction

BCP-containing kinase inhibitors are an active area of patent activity, with the DLK kinase inhibitor patent (US11560366) specifically claiming bicyclo[1.1.1]pentane compounds bearing alkyl substituents at the bridgehead position [2]. (3-Ethyl-1-bicyclo[1.1.1]pentanyl)hydrazine enables direct condensation with 1,3-dicarbonyl compounds or α,β-unsaturated ketones to form pyrazole or pyrazoline heterocycles in a single step—a transformation that would require multi-step sequences (hydrazine installation, Boc protection/deprotection) from the corresponding BCP-amine building blocks [3]. This synthetic efficiency is particularly valuable for parallel library synthesis where step count directly determines throughput and cost.

Anti-Infective Lead Optimization: Metabolic Stability Improvement Through Benzylic Oxidation Elimination

In antimalarial and anti-infective lead optimization, the Tse et al. study demonstrated that BCP replacement of a phenyl ring in a triazolopyrazine series maintained equipotency while delivering substantially improved metabolic stability: HLM CLint decreased from 66 to 26 μL/min/mg (2.5-fold) and half-life increased from 26 to 66 minutes versus the phenyl parent [1]. The BCP analogue avoided the metabolic liability of benzylic oxidation that limits the utility of phenyl-containing anti-infectives. (3-Ethyl-1-bicyclo[1.1.1]pentanyl)hydrazine, as a BCP-hydrazine building block, enables construction of BCP-containing analogs of ethylphenyl-substituted anti-infective scaffolds with the predictable benefit of eliminating this metabolic soft spot.

Quote Request

Request a Quote for (3-Ethyl-1-bicyclo[1.1.1]pentanyl)hydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.